(S)-2-Amino-2-(quinolin-3-yl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol is a chiral amino alcohol with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: (2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol can be used as a ligand in asymmetric catalysis.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Compounds with quinoline structures are often studied for their potential as enzyme inhibitors.
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects in treating various diseases.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-2-(quinolin-4-yl)ethan-1-ol
- (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol
Uniqueness
(2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)9-5-8-3-1-2-4-11(8)13-6-9/h1-6,10,14H,7,12H2/t10-/m1/s1 |
InChI Key |
AUOKKHGRUJEZQX-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)[C@@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(CO)N |
Origin of Product |
United States |
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